

# Application Note: Reaction Conditions & Protocols for (1,1-Dipropylbutyl)ammonium Chloride

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## Compound of Interest

Compound Name:	(1,1-Dipropylbutyl)ammonium chloride
CAS No.:	56065-37-3
Cat. No.:	B15345233

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## Executive Summary & Compound Profile

**(1,1-Dipropylbutyl)ammonium chloride** is the hydrochloride salt of a sterically hindered primary amine. Structurally, the nitrogen atom is attached to a tertiary carbon bearing three propyl chains (systematically 4-propylheptan-4-amine). This unique "umbrella-like" steric bulk confers high metabolic stability and lipophilicity, making it a critical reagent in two primary domains:

- **Pharmacological Tool:** As a ligand for Nicotinic Acetylcholine Receptors (nAChR) and Sigma Receptors, and a blocker of dopamine uptake. It serves as a reference standard in neuropharmacological assays.
- **Synthetic Building Block:** Used to introduce the bulky 1,1-dipropylbutyl moiety into drug candidates to modulate lipophilicity and prevent enzymatic degradation (steric shielding).

## Physicochemical Properties

Property	Value	Notes
Formula		Salt form MW: 193.76 g/mol
Free Base MW	157.30 g/mol	Volatile liquid (handle salt to avoid loss)
Solubility	Water, Methanol, Ethanol	>50 mg/mL in water; sparingly soluble in non-polar solvents
pKa	~10.5 (Estimated)	Strong base, exists as cation at physiological pH
Sterics	Highly Hindered	Tertiary alkyl center impedes nucleophilic attack

## Pharmacological Reagent Protocols

When used as a bioactive tool compound, the reagent is typically employed in competitive binding assays or electrophysiological studies. The following protocol ensures optimal stability and receptor interaction.

### Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock for serial dilution.

- Weighing: Accurately weigh 19.4 mg of **(1,1-Dipropylbutyl)ammonium chloride**.
  - Note: The salt is hygroscopic. Equilibrate to room temperature in a desiccator before weighing.
- Dissolution: Dissolve in 10 mL of DMSO or Milli-Q Water.
  - Insight: While water soluble, DMSO is preferred for stock solutions to prevent microbial growth during long-term storage at -20°C.
- Filtration: Filter through a 0.22 µm PVDF membrane to remove particulates.

- Storage: Aliquot into amber vials. Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

## Protocol B: In Vitro Binding Assay (nAChR / Sigma)

Context: Diprobutine acts as a non-competitive blocker. The following conditions are optimized for radioligand displacement.

- Buffer System: 50 mM Tris-HCl, pH 7.4 containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>.
- Reagent Concentration Range: 1 nM to 100 μM.
- Incubation: 60 minutes at 25°C (Room Temp).
  - Mechanistic Note: Higher temperatures (37°C) may increase non-specific binding due to the compound's lipophilicity.

## Synthetic Reagent Protocols

In organic synthesis, this reagent is used to generate amides, ureas, or sulfonamides. The challenge is the steric hindrance of the tertiary alkyl group, which significantly reduces the nucleophilicity of the amine. Standard conditions often fail; the following "Force Conditions" protocol is recommended.

## Protocol C: Amide Coupling (Synthesis of Diprobutine Derivatives)

Reaction: Coupling **(1,1-Dipropylbutyl)ammonium chloride** with an Acid Chloride (R-COCl).

### Reagents Required:

- **(1,1-Dipropylbutyl)ammonium chloride** (1.0 equiv)
- Acid Chloride (1.2 equiv)
- Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 equiv)

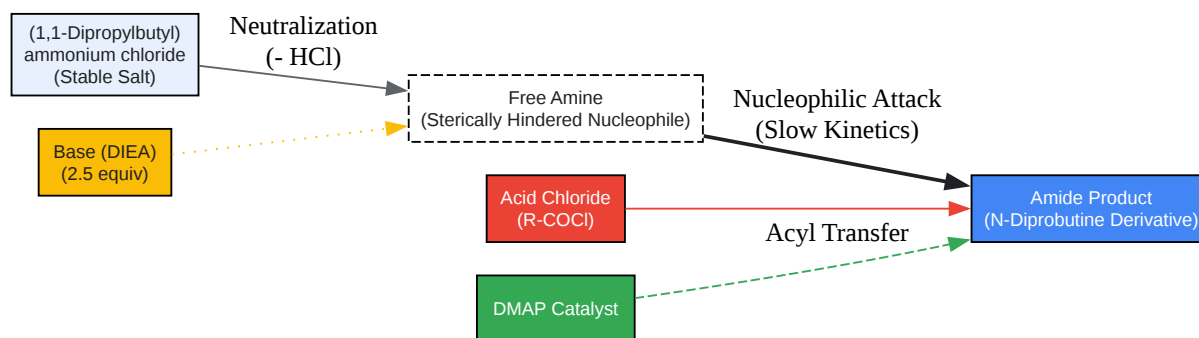
- Critical: 1.0 equiv of base is consumed to neutralize the HCl salt; 1.0 equiv acts as the proton scavenger for the reaction.
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Essential for steric activation.
- Solvent: Anhydrous Dichloromethane (DCM) or DMF.

## Step-by-Step Methodology:

- Salt Neutralization (In Situ): Suspend **(1,1-Dipropylbutyl)ammonium chloride** (1 mmol, 194 mg) in anhydrous DCM (5 mL) under nitrogen. Add DIEA (2.5 mmol, 435  $\mu$ L). Stir for 15 minutes at Room Temperature (RT) until the solid dissolves and the free amine is liberated.
- Addition of Electrophile: Cool the solution to 0°C. Add the Acid Chloride (1.2 mmol) dropwise.
  - Why? Although hindered, the free amine can react exothermically. Cooling prevents side reactions.
- Catalysis: Add DMAP (0.1 mmol). Allow the mixture to warm to RT and stir for 12–24 hours.
  - Monitoring: If conversion is low after 6 hours (checked by TLC/LCMS), heat to reflux (40°C for DCM, 80°C for DMF). The tertiary alkyl group imposes a high energy barrier.
- Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine and DMAP), then saturated NaHCO<sub>3</sub> and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.

## Visualization: Synthetic Workflow

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step.



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Caption: Activation pathway for hindered amine synthesis. Note the requirement for excess base to neutralize the starting salt.

## Analytical Characterization

When analyzing reaction mixtures or biological samples, the lack of a chromophore (UV activity) in the aliphatic chain requires specific detection methods.

- HPLC Method:
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
  - Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
  - Gradient: 5% B to 95% B over 20 min.
  - Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is preferred due to weak UV absorbance at 210 nm.
- Mass Spectrometry (LC-MS):
  - Mode: ESI Positive.
  - Target Ion:  $[M+H]^+ = 158.2$  m/z.

- Fragmentation: Loss of propyl groups (M-43) is common in MS/MS.

## References

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